8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

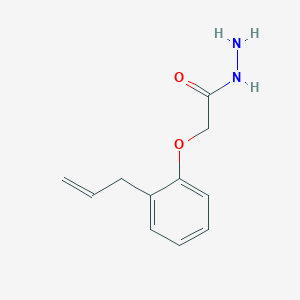

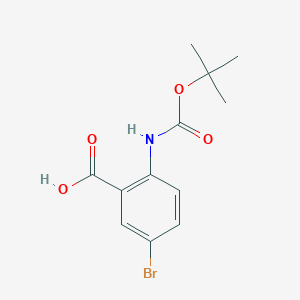

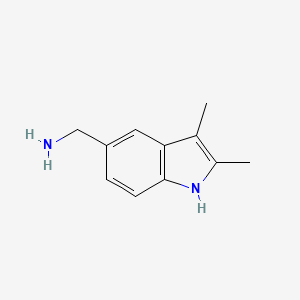

“8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one” is a chemical compound with the molecular formula C12H11NO3 . It is used for proteomics research .

Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one” include a molecular weight of 217.23 . Its boiling point is 415.3ºC at 760 mmHg .Applications De Recherche Scientifique

Synthesis and Organic Chemistry Applications

The compound has been a focal point in the synthesis of complex molecules. For instance, Rozek et al. (2001) detailed a regio- and stereo-selective synthesis strategy leading to compounds with moderate anticancer activity against lung, breast, and central nervous system cancers at micro-molar concentrations. This synthesis pathway underscores the potential utility of such compounds in the development of new anticancer agents (Rozek, Bowie, Pyke, Skelton, & White, 2001).

Material Science and Dye Applications

In material science, compounds related to 8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one have been investigated for their dye properties. Ashkar et al. (2012) synthesized a series of novel azo-disperse dyes demonstrating very good light and wash fastness levels on polyester fabrics, indicating the potential of these compounds in textile applications (Ashkar, El-Apasery, Touma, & Elnagdi, 2012).

Photophysical and Electrochemical Studies

Glossman-Mitnik (2009) utilized Density Functional Theory (DFT) to calculate the molecular structure, IR, UV–vis, and fluorescence spectra of Coumarin-102, a related compound, predicting its usefulness for Organic Photovoltaics applications. This computational study highlights the relevance of such compounds in the development of materials for energy conversion (Glossman-Mitnik, 2009).

Biological and Antimicrobial Activity

The exploration of related compounds extends to the antimicrobial domain as well. Gouda et al. (2010) reported on the synthesis and antimicrobial evaluation of certain derivatives, noting promising activities against various bacterial strains. This suggests the potential of such compounds in the development of new antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).

Safety And Hazards

Propriétés

IUPAC Name |

9-methyl-3,4-dihydro-2H-pyrano[2,3-g][1,4]benzoxazin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-4-12(14)16-10-6-9-11(5-8(7)10)15-3-2-13-9/h4-6,13H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHFTXHOILCZKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC3=C(C=C12)OCCN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354969 |

Source

|

| Record name | 8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one | |

CAS RN |

424817-15-2 |

Source

|

| Record name | 8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B1300232.png)

![(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1300243.png)

![2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1300252.png)